3-Chloro-7-azaindole

Descripción general

Descripción

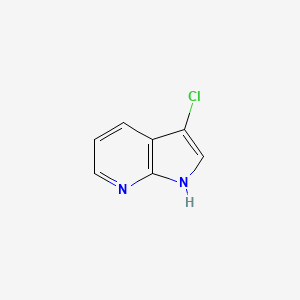

3-Chloro-7-azaindole is a heterocyclic compound that belongs to the azaindole family. This compound is characterized by the presence of a chlorine atom at the third position and a nitrogen atom at the seventh position of the indole ring. Azaindoles are known for their significant biological activities and have been widely studied for their potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-azaindole can be achieved through various methods. One common approach involves the Suzuki coupling reaction, where halogenated 7-azaindole is reacted with boronic acids under palladium-catalyzed conditions . Another method includes the microwave-assisted synthesis, which involves the reaction of o-haloaromatic amine with terminal alkynes under microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at C-3

The chlorine atom at C-3 undergoes nucleophilic displacement under basic or catalytic conditions, enabling functionalization with amines, alkoxides, and sulfur nucleophiles.

Key Findings :

-

Amine Substitution :

-

Alkoxy/Aryloxy Substitution :

Table 1 : Representative Nucleophilic Substitutions

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-3 chlorine participates in palladium-mediated couplings, enabling aryl/heteroaryl introductions.

Suzuki-Miyaura Coupling :

-

3-Chloro-7-azaindole reacts with aryl boronic acids using Pd(OAc)/SPhos catalysis, producing 3-aryl derivatives (e.g., 3-phenyl-7-azaindole, 72% yield) .

Buchwald-Hartwig Amination :

-

Primary/secondary amines couple under Pddba catalysis to form C-3 aminated products (e.g., 3-(4-methoxybenzyl)-7-azaindole, 92% yield) .

Table 2 : Cross-Coupling Examples

| Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pddba, SPhos, CsCO | 3-Phenyl-7-azaindole | 72 | |

| 4-Methoxybenzylamine | Pd(OAc), XPhos, KPO | 3-(4-Methoxybenzyl)-7-azaindole | 92 |

Oxidation and Reduction Pathways

The azaindole core undergoes redox transformations, while the chlorine atom influences electronic properties.

-

Oxidation :

-

Reduction :

Cyclization and Annulation Reactions

The C-3 chlorine acts as a directing group or leaving group in cyclizations.

-

Annulation with Enamines :

-

Halogen Dance Reactions :

Table 3 : Annulation Examples

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| β-Enamino ester | AlCl, DCM, 25°C | Pyrido[2,3-b]pyrrole | 72 | |

| 1-Naphthylboronic acid | Pddba, 110°C | 3,6-Di(naphthyl)-7-azaindole | 92 |

Electrophilic Substitution and Directed Functionalization

The electron-rich pyrrole ring undergoes electrophilic attacks at C-5, guided by the pyridine nitrogen.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

3-Chloro-7-azaindole derivatives have been extensively studied for their antitumor properties. A recent study synthesized 42 derivatives of 7-azaindole, including 3-chloro variants, which were evaluated for their effectiveness as inhibitors of cyclin-dependent kinase 8 (CDK8). One derivative exhibited remarkable activity against acute myeloid leukemia with a GI50 value of 1.97 μM and an IC50 value of 51.3 nM against CDK8, indicating its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism by which these compounds exert their antitumor effects involves the inhibition of STAT5 phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells. This highlights the significance of this compound derivatives in targeting specific pathways associated with tumor growth and progression .

Kinase Inhibition

The azaindole framework, including the chlorinated variants, has been recognized as a privileged structure in drug discovery due to its ability to modulate biological processes effectively. The incorporation of the chloro group enhances the binding affinity and selectivity towards various kinases, making it a valuable scaffold for designing new kinase inhibitors .

Synthesis of Novel Materials

Coordination Complexes

this compound has also been utilized in the synthesis of metal complexes, particularly with palladium and platinum. These complexes have demonstrated superior anticancer activity compared to traditional chemotherapeutics like cisplatin. For instance, palladium complexes formed with chloro derivatives of 7-azaindole showed enhanced selectivity towards cancer cells while exhibiting reduced toxicity to normal cells . This selectivity is crucial for minimizing side effects during cancer treatment.

Vibrational and Computational Studies

Recent vibrational spectroscopic studies combined with density functional theory (DFT) calculations have provided insights into the structural properties of this compound derivatives. These studies help in understanding the interactions at the molecular level, which can be pivotal for further modifications aimed at improving efficacy and reducing toxicity .

Synthetic Methodologies

Efficient Synthesis

The synthesis of this compound has been optimized through various methods that emphasize environmental safety and cost-effectiveness. For example, a novel synthetic route utilizing strong chlorine oil as a chlorination reagent has been developed, which minimizes environmental pollution while achieving high yields (92%-93%) and purity (98.1%-98.8%) of the final product . This method showcases the ongoing efforts to refine synthetic strategies in pharmaceutical chemistry.

Table 1: Antitumor Activity of Selected this compound Derivatives

| Compound ID | Target | GI50 (μM) | IC50 (nM) | Mechanism |

|---|---|---|---|---|

| Compound 6 | CDK8 | 1.97 | 51.3 | STAT5 inhibition |

| Compound A | A2780 | 4.96 | - | Apoptosis induction |

| Compound B | MDA-MB-231 | 4.83 | - | Cell cycle arrest |

Mecanismo De Acción

The mechanism of action of 3-Chloro-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular docking studies have revealed the structural features responsible for its interaction with the active site of the target proteins .

Comparación Con Compuestos Similares

7-Azaindole: Lacks the chlorine atom at the third position but shares the same core structure.

4-Chloro-7-azaindole: Similar structure with the chlorine atom at the fourth position.

5-Chloro-7-azaindole: Chlorine atom at the fifth position.

Uniqueness: 3-Chloro-7-azaindole is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and biological activity. The presence of the chlorine atom at the third position can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .

Actividad Biológica

3-Chloro-7-azaindole (3Claza) is a member of the azaindole family, known for its diverse biological activities, particularly in the context of anticancer research. This compound has garnered attention due to its potential as a precursor for developing metal complexes with enhanced therapeutic efficacy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

This compound is characterized by a chlorine atom at the 3-position of the azaindole ring, which significantly influences its reactivity and biological activity. The compound can be synthesized through various methods, including halogenation of 7-azaindole derivatives.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and its metal complexes. The following table summarizes key findings from various research articles regarding the cytotoxic effects of 3Claza and its derivatives against different cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions like platinum and palladium. These metal complexes exhibit enhanced cytotoxicity through several mechanisms:

- DNA Interaction : The binding of metal complexes to DNA can lead to cross-linking, disrupting replication and transcription processes.

- Induction of Apoptosis : Studies have shown that these complexes can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Selective Toxicity : The chlorinated derivatives often show reduced toxicity towards normal cells while maintaining high efficacy against cancerous cells, as evidenced by selectivity indices calculated during cytotoxicity assays .

Case Studies

-

Study on Platinum Complexes :

A series of platinum(II) complexes containing this compound were synthesized and tested against various cancer cell lines. The study found that these complexes had significantly lower IC50 values compared to traditional chemotherapeutics like cisplatin, indicating superior anticancer activity . -

In Vivo Studies :

Further investigations into the in vivo efficacy of these compounds revealed promising results in mouse models of leukemia and solid tumors, suggesting that this compound derivatives could be viable candidates for further development in cancer therapy .

Propiedades

IUPAC Name |

3-chloro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFDDUMFTQHVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470698 | |

| Record name | 3-Chloro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80235-01-4 | |

| Record name | 3-Chloro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-7-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Chloro-7-azaindole interesting for anticancer research?

A1: this compound belongs to the 7-azaindole family, which demonstrates notable activity as ligands in platinum-based anticancer complexes [, ]. These complexes, structurally similar to cisplatin, hold promise for improved therapeutic outcomes.

Q2: How does the structure of this compound contribute to its activity in platinum complexes?

A2: While the provided abstracts don't delve into the specific mechanism, research suggests that 7-azaindole derivatives, including this compound, can coordinate to platinum through their nitrogen atoms [, ]. This interaction likely influences the complex's interaction with DNA, potentially leading to enhanced antitumor activity. Further studies are needed to confirm the exact mechanism of action.

Q3: Are there any studies investigating the toxicity of this compound-containing platinum complexes?

A3: Yes, research has explored the toxic effects of cis-dichloridoplatinum(II) complexes containing this compound and similar 7-azaindole halogen derivatives in tumor cells []. This research highlights the importance of understanding the safety profile of these complexes for potential therapeutic applications.

Q4: What are the challenges in formulating this compound-containing complexes for drug delivery?

A4: One study successfully utilized 4-aminobenzoic acid-coated maghemite nanoparticles to deliver a highly cytotoxic cisplatin-like complex incorporating this compound []. This suggests the potential of nanoformulations in overcoming challenges like solubility and targeted delivery, paving the way for more effective cancer therapies.

Q5: Are there analytical techniques available to study this compound?

A5: Various techniques have been employed to characterize this compound. X-ray crystallography has elucidated its structure, revealing dual N-H⋯N hydrogen bonds in its dimeric form []. Additionally, vibrational spectroscopy, potentially including infrared and Raman spectroscopy, has been used to study its vibrational modes [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.